molecular formula C7H14OS B3052454 2-Methylsulfanylcyclohexan-1-ol CAS No. 41578-04-5

2-Methylsulfanylcyclohexan-1-ol

Cat. No.: B3052454
CAS No.: 41578-04-5
M. Wt: 146.25 g/mol
InChI Key: GCZNMCLRWMSTKN-UHFFFAOYSA-N
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Description

2-Methylsulfanylcyclohexan-1-ol is a useful research compound. Its molecular formula is C7H14OS and its molecular weight is 146.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Phase Transfer Catalysis Sulfanylation : 2-Methylsulfanylcyclohexan-1-ol is used in phase transfer catalysis (PTC) sulfanylation of cyclopentanone, 1-indanone, and cyclohexanone, showing notable stability at room temperature (Wladislaw et al., 2004).

  • Catalytic Electronic Activation : This compound is involved in aluminium-catalysed transfer hydrogenation of 2-cyclohexen-1-ol and 2-cyclopenten-1-ol, facilitating conjugate addition and restoration of alcohol functional groups in a novel methodology termed catalytic electronic activation (Black et al., 2005).

Molecular Recognition

  • Chiral Solvating Agent for Enantiomers : Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from this compound, serves as a chiral solvating agent for molecular recognition of acid enantiomers using NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Chemical Synthesis

  • Novel Nano Organo Solid Acids Synthesis : this compound contributes to the synthesis of novel nano organo solid acids with various applications in industry (Zolfigol et al., 2015).
  • Trifluoromethanesulfonic Acid-Catalyzed Reactions : It plays a role in trifluoromethanesulfonic acid-catalyzed cycloisomerization of certain compounds to produce spiropiperidines under mild conditions (Lin et al., 2011).

Physicochemical Properties

  • Sound, Compressibility, and Volume Studies : The compound is studied for its influence on speeds of sound, isentropic compressibilities, and excess molar volumes in mixtures with cyclohexane and methylcyclohexane (Oswal et al., 2004).

  • Wine Chemistry : It has been identified and quantitatively analyzed in wine, showing implications for the fate of wine aroma compounds (Chen et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 2-Methylsulfanylcyclohexan-1-ol are currently unknown

Mode of Action

In general, the mode of action of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .

Properties

IUPAC Name

2-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNMCLRWMSTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311760
Record name 2-methylsulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41578-04-5
Record name NSC245160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylsulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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